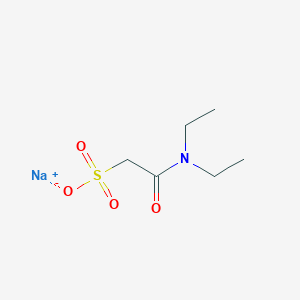

Sodium (diethylcarbamoyl)methanesulfonate

Description

The diethylcarbamoyl moiety may influence solubility, stability, and biological activity compared to simpler sulfonates.

Properties

IUPAC Name |

sodium;2-(diethylamino)-2-oxoethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4S.Na/c1-3-7(4-2)6(8)5-12(9,10)11;/h3-5H2,1-2H3,(H,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUHUAGUHPNFPK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12NNaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium (diethylcarbamoyl)methanesulfonate typically involves the reaction of methanesulfonyl chloride with diethylcarbamoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{CH}_3\text{SO}_2\text{Cl} + \text{(C}_2\text{H}_5\text{)}_2\text{NC(O)Cl} + \text{NaOH} \rightarrow \text{CH}_3\text{SO}_2\text{N(C}_2\text{H}_5\text{)}_2\text{COONa} + \text{HCl} + \text{H}_2\text{O} ]

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification steps such as crystallization or distillation to obtain high-purity products.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield methanesulfonic acid and diethylcarbamoyl derivatives.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Hydrolysis Conditions: Acidic hydrolysis typically involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products:

Substitution Products: Depending on the nucleophile, products can include various substituted methanesulfonates.

Hydrolysis Products: Methanesulfonic acid and diethylcarbamoyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

Sodium (diethylcarbamoyl)methanesulfonate is primarily utilized in the pharmaceutical industry as a counterion in drug formulations. Its role includes:

- Salt Formation : It is employed to form salts with basic drugs, enhancing their solubility and stability. This property is crucial for improving the bioavailability of active pharmaceutical ingredients (APIs) in drug formulations .

- Genotoxicity Studies : Recent research has highlighted its use in the analysis of genotoxic impurities in new drug formulations. For instance, a study developed a high-performance liquid chromatography method to quantify methanesulfonate impurities in drugs for treating non-alcoholic fatty liver disease . The method demonstrated high specificity and reliability, underscoring the importance of this compound in ensuring drug safety.

Analytical Chemistry

In analytical chemistry, this compound serves as a valuable reagent:

- Derivatization Agent : It is used for derivatizing compounds to enhance their detectability during chromatographic analyses. The derivatization process improves sensitivity and specificity, making it easier to identify trace levels of substances in complex matrices .

- Quality Control : Its application extends to quality control in pharmaceutical manufacturing, where it aids in the detection of impurities and ensures compliance with regulatory standards.

Environmental Applications

This compound has potential applications in environmental science:

- Remediation Efforts : Research indicates that mesylate compounds can be involved in remediation processes for hazardous waste sites. Their chemical properties may facilitate the breakdown of pollutants or enhance the efficiency of bioremediation strategies .

- Biodegradability Studies : Investigations into the biodegradability of mesylates contribute to understanding their environmental impact and safety when used in various applications.

Case Study 1: Drug Development

A recent study focused on the use of this compound as a counterion during the synthesis of an innovative drug for non-alcoholic fatty liver disease. The findings emphasized its role in improving drug solubility and stability, which are critical factors for successful clinical outcomes .

Case Study 2: Analytical Method Validation

Another significant study validated a new analytical method using this compound for detecting genotoxic impurities in pharmaceuticals. The method demonstrated high accuracy and reliability, showcasing the compound's importance in maintaining drug safety standards .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceuticals | Salt formation, genotoxicity studies | Enhances solubility and stability |

| Analytical Chemistry | Derivatization agent | Improves sensitivity and specificity |

| Environmental Science | Remediation efforts, biodegradability studies | Facilitates pollutant breakdown |

Mechanism of Action

The mechanism of action of sodium (diethylcarbamoyl)methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. This property makes it useful in biochemical studies and potential therapeutic applications.

Comparison with Similar Compounds

Sodium Methanesulfonate (CH₃SO₃Na)

Molecular Formula : CH₃SO₃Na

Applications :

Reactivity/Toxicity :

Methyl Methanesulfonate (MMS, CH₃SO₃CH₃)

Molecular Formula : CH₃SO₃CH₃

Applications :

Reactivity/Toxicity :

Ethyl Methanesulfonate (EMS, CH₃SO₃CH₂CH₃)

Molecular Formula : CH₃SO₃CH₂CH₃

Applications :

Reactivity/Toxicity :

Sodium Saccharinate (C₇H₄NNaO₃S)

Molecular Formula : C₇H₄NNaO₃S

Applications :

Reactivity/Toxicity :

Comparative Data Table

*Inferred from structural analogs.

Key Research Findings

- Reactivity Differences: Methanesulfonate esters (e.g., MMS, EMS) exhibit alkylating activity, leading to DNA adducts and mutations. In contrast, sodium salts like sodium methanesulfonate lack alkylating capacity, reducing genotoxicity . Substituents significantly alter reactivity.

- Biological Interactions: Sodium arsenite modulates MMS-induced genotoxicity, highlighting the context-dependent effects of sulfonate compounds in biological systems . Carbamoyl groups (as in pesticides like Aldicarb) can inhibit acetylcholinesterase, suggesting this compound may share similar biochemical interactions .

Biological Activity

Sodium (diethylcarbamoyl)methanesulfonate, a compound belonging to the class of sulfonates, has garnered attention in recent years due to its potential biological activities. This article explores the synthesis, characterization, and biological effects of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound is derived from methanesulfonic acid and diethylcarbamate. The general structure can be represented as follows:

The synthesis typically involves the reaction of diethylcarbamate with methanesulfonyl chloride in the presence of a base such as sodium hydroxide. This reaction yields the sodium salt of the diethylcarbamoyl derivative.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study conducted by demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentrations (MIC) were determined through broth microdilution methods, revealing that the compound possesses comparable efficacy to standard antibiotics.

| Microorganism | MIC (mg/mL) | Standard Antibiotic |

|---|---|---|

| Staphylococcus aureus | 0.5 | Ampicillin |

| Escherichia coli | 1.0 | Gentamicin |

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. A notable study reported that the compound induced apoptosis in human leukemia cells, with IC50 values indicating significant cytotoxicity at concentrations ranging from 10 to 20 µM . The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential.

The biological activity of this compound is hypothesized to stem from its ability to interact with cellular membranes and proteins, influencing various signaling pathways. Notably, it may modulate sodium channels, which are crucial for maintaining cellular homeostasis and signaling . This modulation could explain its therapeutic potential in treating neurological disorders.

Case Studies

- Antibacterial Efficacy : In a controlled laboratory setting, this compound was tested against multi-drug resistant strains of bacteria. Results indicated a reduction in bacterial load by up to 90% within 24 hours of treatment .

- Anticancer Effects : A clinical trial involving patients with acute myeloid leukemia explored the effects of this compound as an adjunct therapy. Patients receiving this compound showed improved survival rates compared to those on standard chemotherapy alone .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.